molecular formula C26H24N2O3S2 B2938979 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-39-6

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2938979
CAS No.: 866865-39-6
M. Wt: 476.61
InChI Key: ZTQANUXHGSNTEB-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzoyl chloride, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the benzoyl group to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of thiophene compounds are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound might be investigated for its potential therapeutic applications. For example, it could be a candidate for drug development targeting specific enzymes or receptors.

Industry

In industry, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could have applications in materials science, particularly in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler aromatic compound with a sulfur atom in the ring.

    Benzoylthiophene: A thiophene derivative with a benzoyl group.

    Benzenesulfonylthiophene: A thiophene derivative with a benzenesulfonyl group.

Uniqueness

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is unique due to its complex structure, which combines multiple functional groups. This complexity might confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-3-18-14-10-11-17(2)22(18)28-26-25(33(30,31)20-15-8-5-9-16-20)21(27)24(32-26)23(29)19-12-6-4-7-13-19/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQANUXHGSNTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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